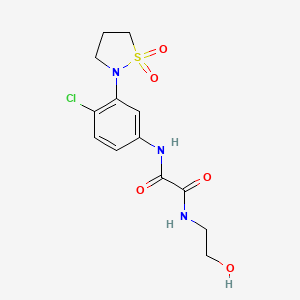

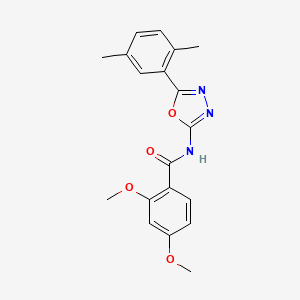

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide" involves condensation reactions, often with the presence of sodium ethanolate or other catalysts to afford the corresponding benzylidene derivatives in good yields. These compounds, upon further reaction, can yield various derivatives showcasing the versatility in their synthesis pathways (Patel & Dhameliya, 2010).

Molecular Structure Analysis

Structural analysis through methods like single-crystal X-ray diffraction helps in understanding the spatial arrangement of atoms within these compounds. For instance, a related compound demonstrated a triclinic system with specific geometric parameters, highlighting the intricate molecular geometry these substances can possess (Xu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures include facile condensation, yielding benzylidene derivatives, and further transformations into pyrazole derivatives under specific conditions. These reactions are pivotal in tailoring the chemical properties of the molecule for desired biological activities (Patel & Dhameliya, 2010).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of optically active binuclear diorganotin compounds from oxalamides demonstrates the importance of such compounds in the preparation of materials with specific optical properties. Jiménez‐Pérez et al. (2006) discuss the preparation and characterization of such compounds, highlighting their potential in materials science and coordination chemistry Jiménez‐Pérez et al., 2006.

Catalytic and Synthetic Applications

Research on oxazolidinones and related structures often focuses on their roles as intermediates in organic synthesis. For example, De et al. (2017) established Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation, indicating the utility of oxalamide derivatives in facilitating complex organic reactions De et al., 2017.

Potential Biological and Pharmaceutical Applications

Although the initial query excluded drug use, dosage, and side effects, it's worth noting the exploration of oxazolidinone structures in the development of new pharmaceuticals. For instance, research on novel oxazolidinone antibacterial agents showcases the class's potential in addressing antimicrobial resistance, a significant concern in modern medicine Zurenko et al., 1996.

Functional Material Development

The synthesis and characterization of functionalized oxazolidinones and their applications in creating novel materials further demonstrate the versatility of compounds related to N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide. These compounds' unique properties enable their use in diverse fields, from materials science to organic synthesis and potentially even in pharmaceuticals Bhunia et al., 2022.

Propriétés

IUPAC Name |

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O5S/c14-10-3-2-9(16-13(20)12(19)15-4-6-18)8-11(10)17-5-1-7-23(17,21)22/h2-3,8,18H,1,4-7H2,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXXPZMZSUPYAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-2-carboxamide](/img/structure/B2482927.png)

![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)

![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2482939.png)

![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482943.png)

![3-(3-(dimethylamino)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2482949.png)